Glyceryl ferulate
Overview
Description
Glyceryl ferulate is a water-soluble ester derived from ferulic acid and glycerolThis compound is known for its antioxidant, UV-absorbing, and free radical scavenging properties, making it a valuable compound in various applications, particularly in the cosmetic and pharmaceutical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl ferulate can be synthesized through the transesterification of ethyl ferulate with glycerol. One efficient method involves using a vacuum-rotary evaporation strategy with the following conditions: 15 mmol glycerol, 1.5 mmol ethyl ferulate, and 170 mg Candida antarctica lipase at 60°C for 10 hours under a vacuum of 10 mm Hg . The immobilized lipase can be reused multiple times, making this method both efficient and cost-effective.
Industrial Production Methods
In industrial settings, this compound is typically produced using enzymatic synthesis due to the mild reaction conditions and high specificity of enzymes. The use of immobilized enzymes, such as Candida antarctica lipase, allows for continuous production and easy recovery of the enzyme, enhancing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Glyceryl ferulate primarily undergoes transesterification reactions. It can also participate in oxidation and reduction reactions due to the presence of the phenolic hydroxyl group in the ferulic acid moiety.
Common Reagents and Conditions
Transesterification: Ethyl ferulate and glycerol in the presence of Candida antarctica lipase at 60°C under vacuum.
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Major Products Formed
Transesterification: this compound is the primary product.
Oxidation: Oxidation of this compound can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction can yield various reduced forms of this compound, depending on the specific conditions and reagents used.
Scientific Research Applications
Glyceryl ferulate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Industry: Utilized in the cosmetic industry as a UV filter and antioxidant in skincare products.
Mechanism of Action
Glyceryl ferulate exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group in the ferulic acid moiety can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. Additionally, this compound can absorb UV radiation, protecting skin cells from UV-induced damage . The molecular targets and pathways involved include the scavenging of reactive oxygen species (ROS) and the inhibition of oxidative stress-related signaling pathways .
Comparison with Similar Compounds
Glyceryl ferulate can be compared with other ferulic acid derivatives, such as:
Ethyl ferulate: Less water-soluble compared to this compound, limiting its applications in aqueous formulations.
Butyl ferulate: Similar antioxidant properties but different solubility profiles.
Prenyl ferulate: Exhibits similar UV-absorbing properties but differs in its solubility and stability.
This compound stands out due to its water solubility, making it more versatile for use in various formulations, particularly in the cosmetic and pharmaceutical industries.
Properties
IUPAC Name |
2,3-dihydroxypropyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-18-12-6-9(2-4-11(12)16)3-5-13(17)19-8-10(15)7-14/h2-6,10,14-16H,7-8H2,1H3/b5-3+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRAHTFDPBQKIM-HWKANZROSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OCC(CO)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316445 | |
Record name | Glyceryl ferulate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120601-69-6 | |
Record name | Glyceryl ferulate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120601-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl ferulate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301316445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, 2,3-dihydroxypropyl ester, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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